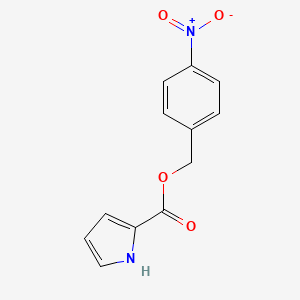
4-Nitrobenzyl 1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzyl 1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a nitrobenzyl group attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 1H-pyrrole-2-carboxylate typically involves the condensation of 4-nitrobenzyl alcohol with pyrrole-2-carboxylic acid. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrobenzyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminobenzyl 1H-pyrrole-2-carboxylate.
Substitution: Various substituted benzyl pyrrole-2-carboxylates.
Hydrolysis: Pyrrole-2-carboxylic acid and 4-nitrobenzyl alcohol.
Aplicaciones Científicas De Investigación
4-Nitrobenzyl 1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated under specific conditions.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester bond can also be hydrolyzed to release active compounds that exert their effects through specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzoyl-1H-pyrrole-2-carboxamide: Similar structure but with a benzoyl group instead of a nitrobenzyl group.
2-Nitrobenzyl 4-acetyl-1H-pyrrole-2-carboxylate: Similar structure but with an acetyl group on the pyrrole ring.
Uniqueness
4-Nitrobenzyl 1H-pyrrole-2-carboxylate is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H10N2O4 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17/h1-7,13H,8H2 |
Clave InChI |
AHIOKWMDBHEOGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




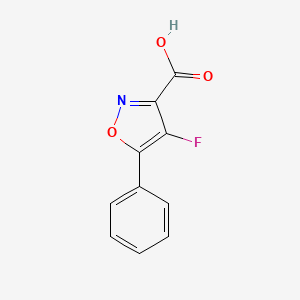
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
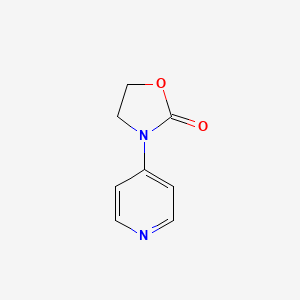
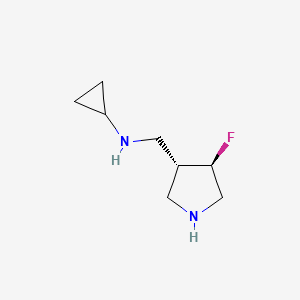
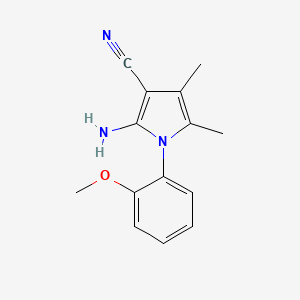
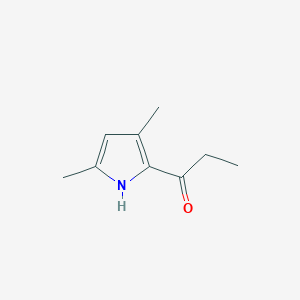
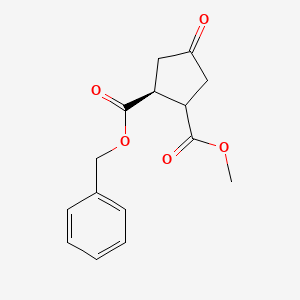
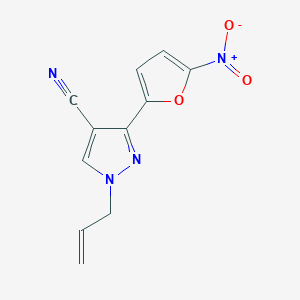
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)

